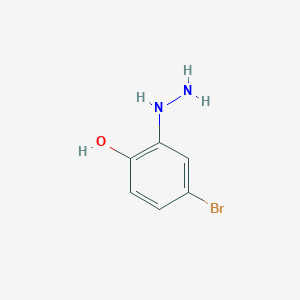
4-Bromo-2-hydrazineylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-hydrazinylphenol is an organic compound characterized by the presence of a bromine atom, a hydrazinyl group, and a hydroxyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-hydrazinylphenol typically involves the following steps:
Diazotization Reaction: Starting with an arylamine, a diazonium salt is formed through a diazotization reaction.
Industrial Production Methods: The industrial production of 4-bromo-2-hydrazinylphenol follows similar synthetic routes but on a larger scale. The process involves:
Purification: The crude product is purified through recrystallization or other purification techniques.
Drying: The purified product is dried to obtain the final compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-hydrazinylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions, such as bromination, can occur due to the activating effect of the hydroxyl group
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Bromine (Br2) for bromination reactions
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Brominated phenols
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-hydrazinylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with antibacterial and antifungal activities
Industry: Utilized in the production of dyes and pigments due to its reactive functional groups
Wirkmechanismus
The mechanism of action of 4-bromo-2-hydrazinylphenol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways in microorganisms, leading to their inhibition or death
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-4-hydrazinylphenol
- 4-Bromo-2-aminophenol
- 4-Bromo-2-nitrophenol
Comparison:
- Uniqueness: 4-Bromo-2-hydrazinylphenol is unique due to the presence of both a bromine atom and a hydrazinyl group, which confer distinct reactivity and potential biological activity.
- Reactivity: Compared to similar compounds, 4-bromo-2-hydrazinylphenol exhibits higher reactivity in electrophilic substitution reactions due to the activating effect of the hydroxyl group .
Eigenschaften
IUPAC Name |
4-bromo-2-hydrazinylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-4-1-2-6(10)5(3-4)9-8/h1-3,9-10H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARLMYBYCVKYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)NN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Azaspiro[3.5]nonan-1-ol](/img/structure/B13587711.png)
![5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13587720.png)
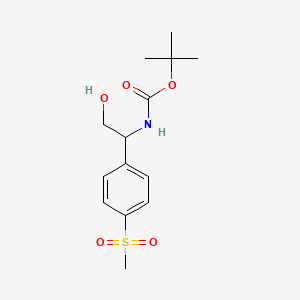
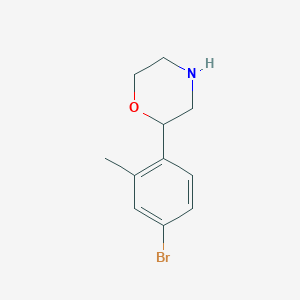

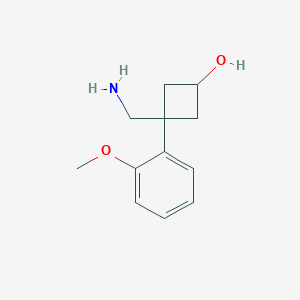
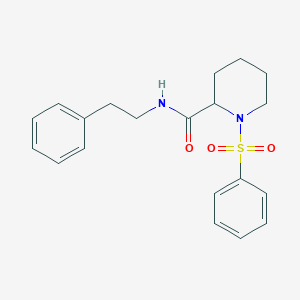
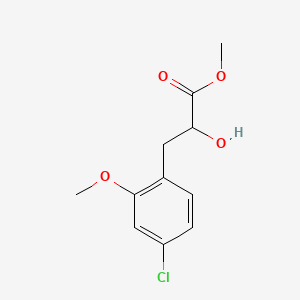
![Potassium trifluoro(3-oxospiro[3.3]heptan-1-yl)borate](/img/structure/B13587776.png)

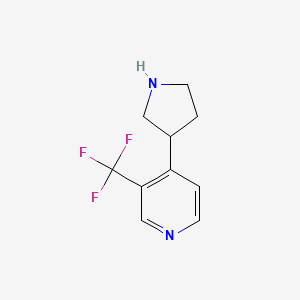
![Methyl5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B13587790.png)

